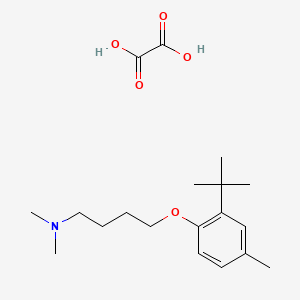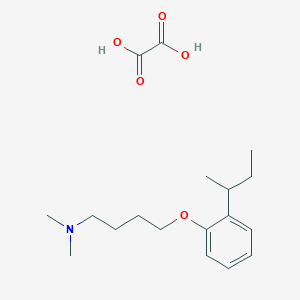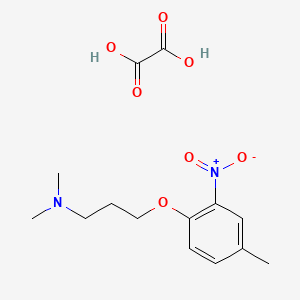![molecular formula C13H16F3NO5 B4043923 N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;oxalic acid](/img/structure/B4043923.png)
N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;oxalic acid
Overview
Description
N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;oxalic acid is a chemical compound that features a trifluoromethyl group attached to a phenoxy ring, which is further connected to an ethanamine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine typically involves the reaction of 3-(trifluoromethyl)phenol with N,N-dimethylethanolamine under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate. The reaction proceeds through the formation of an intermediate ether, which is then converted to the final product by further reaction with oxalic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethanamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-(trifluoromethyl)benzamide
- 3-(trifluoromethyl)phenol
- 3-(trifluoromethyl)benzonitrile
Uniqueness
N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine is unique due to its combination of a trifluoromethyl group and an ethanamine moiety, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where both lipophilicity and reactivity are desired.
Properties
IUPAC Name |
N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO.C2H2O4/c1-15(2)6-7-16-10-5-3-4-9(8-10)11(12,13)14;3-1(4)2(5)6/h3-5,8H,6-7H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJRVUZITWTZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC(=C1)C(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043851.png)
![N-[2-(2-iodophenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4043856.png)

![4-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4043867.png)
![3-Methyl-1-[2-(2-nitrophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4043874.png)


![N-(2-ethyltriazol-4-yl)-2-[3-[2-(trifluoromethyl)phenyl]pyrazol-1-yl]acetamide](/img/structure/B4043890.png)
![2-(2-naphthyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4043897.png)
![4-{[2-[(2-chlorobenzyl)thio]-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid](/img/structure/B4043899.png)
amine oxalate](/img/structure/B4043908.png)
![4-[3-(2-Fluorophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043911.png)
![N-benzyl-3-[(4-chloro-1-naphthyl)oxy]-1-propanamine oxalate](/img/structure/B4043919.png)
